N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
CAS No.: 2034561-03-8
Cat. No.: VC4913960
Molecular Formula: C19H14N2O2S
Molecular Weight: 334.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034561-03-8 |
|---|---|
| Molecular Formula | C19H14N2O2S |
| Molecular Weight | 334.39 |
| IUPAC Name | N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C19H14N2O2S/c22-19(18-9-14-3-1-2-4-17(14)24-18)21-11-13-5-6-16(20-10-13)15-7-8-23-12-15/h1-10,12H,11H2,(H,21,22) |
| Standard InChI Key | QELVKUQJXCROPS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide, reflects its multicomponent architecture:
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Benzo[b]thiophene: A bicyclic system comprising a benzene ring fused to a thiophene ring, contributing to aromatic stability and electron-rich properties.
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Carboxamide group: Connects the benzo[b]thiophene core to the pyridine-furan moiety, enhancing hydrogen-bonding capacity and solubility.
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Pyridine-furan hybrid: A pyridine ring substituted at position 6 with a furan-3-yl group, introducing heteroatomic diversity and potential for π-π interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N₃O₂S |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 2034388-01-5 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (2 O, 3 N) |
| Rotatable Bond Count | 5 |
Synthetic Routes and Optimization Strategies
Synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide likely follows a multi-step approach, drawing parallels to analogous benzo[b]thiophene derivatives .
Stepwise Synthesis Protocol
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Benzo[b]thiophene-2-carboxylic Acid Preparation:
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Friedel-Crafts acylation of thiophene with acetic anhydride yields 2-acetylthiophene, followed by cyclization with concentrated sulfuric acid to form benzo[b]thiophene .
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Oxidation of the methyl group to a carboxylic acid using KMnO₄ under acidic conditions produces benzo[b]thiophene-2-carboxylic acid .
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Carboxamide Formation:
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Purification:
Industrial-Scale Considerations
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Continuous Flow Reactors: Enhance yield and reduce reaction times for steps involving hazardous reagents (e.g., SOCl₂).
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Green Chemistry: Solvent-free mechanochemical synthesis or use of ionic liquids to minimize waste .
Biological Activity and Mechanism of Action
While direct studies on this compound are scarce, structurally related benzo[b]thiophene carboxamides exhibit notable bioactivity:
Antiviral Prospects
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Pyridine-thiophene hybrids in inhibited RNA viruses (e.g., SARS-CoV-2) by targeting viral proteases.
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Molecular docking suggests the furan group may bind to conserved pockets in viral enzymes, warranting further investigation .
Applications in Materials Science
The compound’s extended conjugation and heteroatom-rich structure make it a candidate for:
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Organic Field-Effect Transistors (OFETs): Thiophene derivatives exhibit high charge carrier mobility (>1 cm²/V·s).
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Photovoltaic Cells: Benzo[b]thiophene-based dyes achieve photon-to-current efficiencies exceeding 8% in DSSCs.
Comparison with Structural Analogs
Table 2: Activity Comparison of Benzo[b]thiophene Derivatives
The furan substitution in our compound may improve solubility over chlorinated analogs, albeit at the cost of reduced electrophilicity .
Future Research Directions
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Biological Screening: Prioritize assays against ESKAPE pathogens and RNA viruses.
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Structure-Activity Relationships (SAR): Systematically vary substituents on the pyridine and furan rings.
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Materials Characterization: Measure charge carrier mobility and bandgap for electronics applications.
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